3-(2-bromoacetyl)-1H-indole-5-carbonitrile
Description
Properties
IUPAC Name |
3-(2-bromoacetyl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-4-11(15)9-6-14-10-2-1-7(5-13)3-8(9)10/h1-3,6,14H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLFCYPADJBLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Bromoacetyl 1h Indole 5 Carbonitrile
Precursor Synthesis
The synthesis of the target compound fundamentally relies on the availability of 3-acetyl-1H-indole-5-carbonitrile. The construction of this key intermediate involves building the indole-5-carbonitrile framework and then introducing the acetyl group at the C3 position.
The indole-5-carbonitrile core is a versatile platform in medicinal chemistry. Its synthesis is the foundational step in producing a wide array of more complex molecules.
The introduction of a nitrile (cyano) group at the C5 position of the indole (B1671886) ring is a crucial transformation that can be accomplished through several synthetic strategies. One of the most effective and widely used methods is the palladium-catalyzed cross-coupling reaction. This approach typically involves the use of a 5-haloindole (commonly 5-bromoindole) as the starting material and a cyanide source, such as zinc cyanide (Zn(CN)₂). nih.gov
Other methods for incorporating a nitrile function onto an aromatic ring, which could be adapted for indole scaffolds, include the classical Sandmeyer reaction, which starts from an amino group, and the dehydration of an amide or an oxime. orgsyn.org The choice of method often depends on the availability of starting materials and the tolerance of other functional groups present on the indole scaffold.
| Method | Starting Material | Key Reagents | Description |
| Palladium-Catalyzed Cyanation | 5-Haloindole (e.g., 5-bromoindole) | Palladium catalyst (e.g., Pd(PPh₃)₄), Cyanide source (e.g., Zn(CN)₂) | A cross-coupling reaction that directly replaces a halogen atom with a cyano group, offering high yields and functional group tolerance. nih.gov |
| Sandmeyer Reaction | 5-Aminoindole | NaNO₂, HCl; CuCN | A classic method involving the diazotization of a primary amine followed by displacement with a cyanide salt, catalyzed by copper(I). |
| Dehydration of Amide/Oxime | Indole-5-carboxamide or Indole-5-carboxaldehyde oxime | Dehydrating agent (e.g., P₂O₅, SOCl₂) | Involves the removal of a water molecule from a primary amide or an aldoxime to form the corresponding nitrile. orgsyn.org |
With the indole-5-carbonitrile scaffold in hand, the next critical step is the introduction of an acetyl group at the C3 position. The C3 position of indole is highly nucleophilic and prone to electrophilic substitution. The most direct method for this transformation is the Friedel-Crafts acylation.
A highly efficient and regioselective method for the 3-acylation of 1H-indole-5-carbonitrile involves using acetic anhydride as the acylating agent, promoted by boron trifluoride etherate (BF₃·OEt₂). This reaction proceeds smoothly to give 3-acetyl-1H-indole-5-carbonitrile in high yield. mdpi.com One reported synthesis achieved a 93% yield for this specific conversion. mdpi.com
| Reactants | Catalyst/Reagent | Yield | Reference |
| 1H-Indole-5-carbonitrile, Acetic Anhydride | Boron Trifluoride Etherate | 93% | mdpi.com |
The resulting precursor, 3-acetyl-1H-indole-5-carbonitrile, is a stable, white solid with a high melting point, indicating its crystalline nature. mdpi.com
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈N₂O | mdpi.com |
| Appearance | White solid | mdpi.com |
| Melting Point | 271–272 °C | mdpi.com |
| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | 12.43 (s, 1H), 8.54 (s, 1H), 8.53 (d, J = 0.9 Hz, 1H), 7.66 (d, J = 8.4 Hz, 1H), 7.59 (dd, J = 8.4, 1.5 Hz, 1H), 2.50 (s, 3H) | mdpi.com |
| ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) | 192.0, 138.8, 137.0, 127.1, 126.1, 125.4, 120.6, 117.4, 114.2, 104.5, 27.8 | mdpi.com |
While the synthesis of the target compound typically proceeds through the bromination of a pre-existing acetyl group, an alternative conceptual approach is the direct bromoacetylation of the indole nucleus at the C3 position. This would involve a Friedel-Crafts acylation reaction using a bromoacetylating agent like bromoacetyl bromide or bromoacetic anhydride. This method would directly install the bromoacetyl moiety onto the indole ring. However, the reactivity of these reagents might lead to side reactions, including N-acylation or polymerization of the indole, especially for N-unsubstituted indoles. Therefore, careful selection of the catalyst (e.g., a mild Lewis acid) and reaction conditions would be paramount to achieve selective C3-bromoacetylation.
Synthesis of Substituted Indole-5-carbonitrile Scaffolds
Direct Bromination Approaches
The most common and direct route to 3-(2-bromoacetyl)-1H-indole-5-carbonitrile involves the selective bromination of the methyl group of the C3-acetyl substituent on the pre-formed 3-acetyl-1H-indole-5-carbonitrile precursor.
This final step is an α-bromination of a ketone. The acetyl group at the C3 position of the indole can be selectively brominated at the α-carbon (the methyl group) under specific conditions. A common method for the α-bromination of 3-acetylindoles involves the use of elemental bromine (Br₂) in a suitable solvent, such as dioxane. researchgate.net
In a typical procedure, a solution of bromine in dioxane is added dropwise to a solution of the 3-acetylindole derivative. researchgate.net The reaction proceeds via the enol or enolate form of the ketone, which attacks the bromine molecule. The presence of the electron-rich indole ring can influence the reaction, but the acetyl group's α-protons are sufficiently acidic to allow for this transformation. After the reaction is complete, the hydrobromic acid formed as a byproduct and the solvent are removed. The crude product is then purified, often by recrystallization, to yield the final this compound. researchgate.net
Bromination of 3-Acetyl-1H-indole-5-carbonitrile
Reagents and Conditions for Selective α-Bromination
The selective α-bromination of ketones is a well-established transformation in organic synthesis. Common reagents for this purpose include elemental bromine (Br₂) and N-bromosuccinimide (NBS), often in the presence of an acid catalyst. manac-inc.co.jp
Using Elemental Bromine (Br₂): A prevalent method for the α-bromination of 3-acetylindoles involves the use of bromine in a suitable solvent. For instance, the bromination of 3-acetyl indole has been successfully carried out by the dropwise addition of a solution of bromine in dioxane to a solution of the indole precursor, also in dioxane. researchgate.net This reaction proceeds to completion and, after workup and crystallization, affords the pure 3-bromoacetylindole in good yield. researchgate.net A similar procedure would be applicable to the 5-carbonitrile substituted analogue. The reaction mechanism under acidic conditions, which are generated in situ by the formation of hydrobromic acid, involves the acid-catalyzed formation of the enol tautomer of the ketone. This enol then acts as a nucleophile, attacking the electrophilic bromine. manac-inc.co.jp
Using N-Bromosuccinimide (NBS): N-Bromosuccinimide is a widely used reagent for α-bromination of carbonyl compounds due to its ease of handling compared to liquid bromine. manac-inc.co.jp The reaction is typically performed under acidic conditions, which catalyze the formation of the enol intermediate. manac-inc.co.jp For substrates like substituted acetophenones, which are structurally analogous to the acetyl portion of the target molecule, NBS has been used effectively in conjunction with catalysts like p-toluenesulfonic acid (PTSA) under microwave irradiation to achieve rapid and selective monobromination. researchgate.net The choice of NBS can be particularly advantageous for complex molecules where controlling the stoichiometry of bromine is crucial to prevent unwanted side reactions, such as bromination on the indole ring.
The table below summarizes typical conditions for the α-bromination of ketones analogous to 3-acetyl-1H-indole-5-carbonitrile.
| Brominating Reagent | Substrate Example | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|---|
| Br₂ | 3-Acetyl indole | Dioxane | 68% | researchgate.net |
| NBS | Acetophenone | PTSA / Dichloromethane (Microwave) | 95% | researchgate.net |
| Pyridine (B92270) hydrobromide perbromide | 4-Chloroacetophenone | Acetic Acid | >80% | nih.gov |
Optimization of Reaction Parameters (Solvent, Temperature, Time)
The optimization of reaction parameters is critical for maximizing the yield and purity of this compound while minimizing side-product formation. Key parameters include the choice of solvent, reaction temperature, and duration.
Solvent: The choice of solvent can significantly influence the reaction's outcome. For brominations with Br₂, solvents like dioxane or carbon tetrachloride are common. researchgate.net When using NBS, chlorinated solvents such as dichloromethane or polar aprotic solvents may be employed. researchgate.net Studies on the α-bromination of acetophenone derivatives have shown that acetic acid is an effective solvent when using reagents like pyridine hydrobromide perbromide. nih.gov The solvent's polarity can affect the rate of enolization and the solubility of the reagents.
Temperature: Reaction temperature is a crucial factor. While some brominations proceed at room temperature, others require heating to achieve a reasonable reaction rate. For example, the synthesis of 4-chloro-α-bromo-acetophenone using pyridine hydrobromide perbromide was optimized at 90°C. nih.govresearchgate.net It was noted that below 80°C, the reaction was slow, while at 90°C, a high yield was achieved. researchgate.net Further temperature increases led to a slight decrease in yield, potentially due to the formation of dibrominated byproducts. nih.govresearchgate.net
Time: The reaction time must be sufficient for the complete conversion of the starting material. This is often monitored using techniques like Thin Layer Chromatography (TLC). researchgate.net In microwave-assisted synthesis, reaction times can be dramatically reduced, often to within 30 minutes. researchgate.net For conventional heating methods, reaction times can range from a few hours to several hours, depending on the reactivity of the substrate and the temperature. nih.gov
The following table presents data from an optimization study on the bromination of 4-chloroacetophenone, a model compound, highlighting the impact of temperature on product yield.
| Temperature (°C) | Yield (%) |
|---|---|
| 70 | ~66% |
| 80 | ~78% |
| 90 | ~85% |
| 100 | ~82% |
Data adapted from a study on the α-bromination of 4-chloroacetophenone. researchgate.net
Alternative Synthetic Pathways
Beyond the direct bromination of a pre-formed acetylindole, alternative strategies can be employed. These include methods that construct the indole ring system itself from precursors already containing the key functional groups, or sequential functionalization of a simpler indole starting material.
Construction of the Indole Ring System with Pre-Existing Bromoacetyl and Carbonitrile Groups
Named reactions for indole synthesis, such as the Fischer and Larock syntheses, offer pathways to construct the indole nucleus. In principle, these methods could be adapted to produce this compound by using appropriately substituted starting materials.
Fischer Indole Synthesis: This classical method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. wikipedia.orgbyjus.comthermofisher.com To synthesize the target molecule, one could hypothetically react 4-cyanophenylhydrazine with a ketone precursor bearing the bromoacetyl moiety, such as 1-bromo-3,4-butanedione or a protected equivalent. The reaction would first form a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement and cyclization to form the indole ring. byjus.com The regioselectivity of the cyclization would need to be controlled to ensure the desired substitution pattern.
Larock Indole Synthesis: The Larock indole synthesis is a palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgub.edusynarchive.com A potential route to the target compound could involve the reaction of 2-iodo-4-cyanoaniline with an alkyne such as 4-bromo-1-(trimethylsilyl)-1-butyn-3-one. The regioselectivity of the Larock annulation generally places the bulkier alkyne substituent at the C2 position of the indole. nih.gov Therefore, careful selection of the alkyne substituents would be necessary to direct the formation of the desired 3-substituted product.
Sequential Functionalization Strategies
A highly practical and controllable approach involves the stepwise introduction of the required functional groups onto the indole scaffold. A logical sequence would start with 1H-indole-5-carbonitrile.
C3-Acylation: The first step would be the introduction of the acetyl group at the C3 position, which is the most nucleophilic site of the indole ring for electrophilic substitution. This can be achieved via a Friedel-Crafts acylation reaction using reagents such as acetic anhydride or acetyl chloride with a Lewis acid catalyst. This reaction selectively yields 3-acetyl-1H-indole-5-carbonitrile, the direct precursor for the final bromination step.
Reactivity and Derivatization of 3 2 Bromoacetyl 1h Indole 5 Carbonitrile
Nucleophilic Substitution Reactions at the Bromoacetyl Moiety
The bromoacetyl group is an excellent electrophile, readily undergoing SN2 reactions. The bromine atom serves as a good leaving group, and the adjacent carbonyl group activates the α-carbon towards nucleophilic attack.
Nitrogen-based nucleophiles are frequently employed to derivatize α-haloketones, leading to a variety of acyclic and cyclic compounds.
The reaction of 3-(2-bromoacetyl)-1H-indole-5-carbonitrile with primary or secondary amines is expected to proceed via a standard SN2 mechanism to yield the corresponding α-amino ketone derivatives. This substitution replaces the bromine atom with the amine nucleophile, forming a new carbon-nitrogen bond and producing hydrobromic acid, which is typically neutralized by an excess of the amine or an added base.
Table 1: Potential Aminoacetyl Indole (B1671886) Derivatives
| Amine Reactant | Product Name |
|---|---|
| Ammonia (B1221849) | 3-(2-aminoacetyl)-1H-indole-5-carbonitrile |
| Methylamine | 3-(2-(methylamino)acetyl)-1H-indole-5-carbonitrile |
| Diethylamine | 3-(2-(diethylamino)acetyl)-1H-indole-5-carbonitrile |
The true synthetic utility of this compound is showcased in its use as a precursor for various fused and appended heterocyclic systems. The initial nucleophilic substitution product often contains the necessary functionality to undergo a subsequent intramolecular cyclization, providing efficient routes to complex molecules.
Imidazoles: The synthesis of imidazole (B134444) derivatives can be achieved through methods analogous to the Hantzsch synthesis. Reacting the bromoacetyl indole with an amidine or with ammonia and an aldehyde furnishes the imidazole ring. For instance, condensation with formamide (B127407) or other amidines provides a direct route to 2-substituted or 2,4-disubstituted imidazoles attached to the indole core. The imidazole ring is a crucial pharmacophore in medicinal chemistry. jocpr.comjocpr.com
Pyrazoles: Pyrazole (B372694) rings can be synthesized by reacting α-haloketones with hydrazines. beilstein-journals.orgnih.gov The reaction of this compound with hydrazine (B178648) hydrate (B1144303) would likely first form a hydrazone at the carbonyl, followed by intramolecular nucleophilic substitution of the bromine to close the five-membered pyrazole ring. Using substituted hydrazines allows for the introduction of substituents at the N1 position of the pyrazole.
Quinoxalines: Quinoxalines are readily prepared by the condensation of an α-dicarbonyl compound, or its equivalent, with an o-phenylenediamine (B120857). nih.govnih.gov this compound can serve as the α-dicarbonyl equivalent. The reaction with a substituted or unsubstituted o-phenylenediamine involves initial nucleophilic attack by one amino group on the α-carbon, followed by cyclizative condensation between the second amino group and the ketone carbonyl. This method is a facile and high-yielding approach to synthesizing (indolyl)quinoxalines. researchgate.net
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method for forming the thiazole ring, which involves the reaction of an α-haloketone with a thioamide-containing compound. nih.gov Reacting this compound with thiourea (B124793), for example, would yield a 2-amino-4-(1H-indol-3-yl)-thiazole derivative. Similarly, using substituted thioamides or thiosemicarbazides provides access to a wide range of functionalized thiazoles. nih.govscirp.org
Table 2: Heterocyclic Synthesis from this compound
| Nucleophile/Co-reactant | Resulting Heterocyclic Ring | General Product Structure |
|---|---|---|
| Thiourea | Thiazole | 2-Amino-4-(5-cyano-1H-indol-3-yl)thiazole |
| o-Phenylenediamine | Quinoxaline (B1680401) | 2-(5-Cyano-1H-indol-3-yl)quinoxaline |
| Hydrazine Hydrate | Pyrazole | 3-(5-Cyano-1H-indol-3-yl)-1H-pyrazole |
Oxygen-based nucleophiles such as alcohols and phenols can react with this compound. In the presence of a base to generate the corresponding alkoxide or phenoxide, these nucleophiles can displace the bromide ion to form α-alkoxy or α-phenoxy ketones. These ether derivatives can be valuable intermediates for further transformations. The reaction is typically carried out in the parent alcohol as the solvent or in an inert solvent with a non-nucleophilic base.
The bromoacetyl group exhibits high reactivity towards sulfur nucleophiles.
The reaction with thiols (mercaptans) is a highly efficient and chemoselective process for forming thioethers (sulfides). nih.gov The high nucleophilicity of the thiolate anion, generated by treating a thiol with a mild base, allows for rapid substitution at the α-carbon of the bromoacetyl indole. This reaction can often be performed at neutral or slightly basic pH. Studies have shown that the bromoacetyl function can react selectively with thiols even in the presence of other nucleophilic groups like amines, highlighting its utility in complex molecule synthesis. nih.gov
Table 3: Potential Thioether Derivatives
| Thiol Reactant | Base | Product Name |
|---|---|---|
| Ethanethiol | Sodium Ethoxide | 3-(2-(Ethylthio)acetyl)-1H-indole-5-carbonitrile |
| Thiophenol | Triethylamine | 3-(2-(Phenylthio)acetyl)-1H-indole-5-carbonitrile |
Reaction with Sulfur Nucleophiles (Thiols, Thioamides)
Cyclization to Sulfur-Containing Heterocycles (e.g., Thiazoles, Thiophenes)
The α-bromoacetyl component of the molecule is a classic electrophile for constructing sulfur-containing heterocycles. The presence of a reactive ketone and a good leaving group (bromide) on adjacent carbons facilitates cyclocondensation reactions with various sulfur nucleophiles.
Thiazole Formation: The most common method for synthesizing a thiazole ring from an α-haloketone is the Hantzsch thiazole synthesis. mdpi.com This reaction involves the condensation of the α-bromoacetyl group with a thioamide-containing compound, such as thiourea or thioacetamide. The reaction between this compound and thiourea, for instance, would proceed via initial nucleophilic attack by the sulfur atom on the carbon bearing the bromine, followed by intramolecular cyclization and dehydration to yield a 2-amino-4-(5-cyano-1H-indol-3-yl)thiazole derivative. scirp.orgresearchgate.net This method is highly efficient for creating substituted thiazole rings attached to the indole C3 position. nih.govresearchgate.net
Thiophene (B33073) Formation: Thiophene rings can also be synthesized from the α-bromoacetyl moiety. The Gewald reaction is a well-known method for thiophene synthesis, though it typically starts with an α-mercaptoketone. ijprajournal.comimpactfactor.org A more direct route from the bromo-precursor is the Fiesselmann thiophene synthesis. This involves reacting the α-bromoacetyl compound with a thioglycolic acid ester (e.g., methyl thioglycolate) in the presence of a base. derpharmachemica.com The reaction sequence involves S-alkylation followed by a base-catalyzed intramolecular condensation to form a 3-hydroxy-2-thiophenecarboxylic acid ester derivative, which can be further modified.
| Target Heterocycle | Reagent | General Reaction Type | Expected Product Core Structure |
|---|---|---|---|
| Thiazole | Thiourea | Hantzsch Thiazole Synthesis | 2-Amino-4-(5-cyano-1H-indol-3-yl)thiazole |
| Thiophene | Methyl Thioglycolate / Base | Fiesselmann Thiophene Synthesis | Methyl 4-(5-cyano-1H-indol-3-yl)-3-hydroxythiophene-2-carboxylate |
Reaction with Carbon Nucleophiles (e.g., Cyanides, Enolates, Grignard Reagents)
The electrophilic carbon of the bromoacetyl group readily reacts with various carbon-based nucleophiles in S_N2-type reactions, allowing for the formation of new carbon-carbon bonds.
Reaction with Cyanides: Treatment with a cyanide salt, such as sodium or potassium cyanide, results in the substitution of the bromide ion. This reaction yields a β-ketonitrile, specifically 3-(2-cyanoacetyl)-1H-indole-5-carbonitrile. This product is itself a valuable synthetic intermediate, as the newly introduced cyanoacetyl group is a precursor for various heterocycles. nih.govresearchgate.net
Reaction with Enolates: Enolates, generated from ketones, esters, or β-dicarbonyl compounds like diethyl malonate, are excellent carbon nucleophiles for alkylating the α-bromoacetyl group. The reaction of this compound with the enolate of diethyl malonate, for example, would produce a derivative with a new C-C bond, effectively extending the carbon chain at the acetyl group.
Reaction with Grignard Reagents: While Grignard reagents can act as carbon nucleophiles, their reaction with an α-bromoacetyl compound is complex. The primary reaction is typically nucleophilic addition to the carbonyl group. youtube.com This would transform the ketone into a tertiary alcohol. However, the strong basicity of Grignard reagents could also lead to side reactions, such as elimination or reaction with the acidic N-H proton of the indole ring.
| Nucleophile | Reagent Example | Reaction Type | Expected Product Core Structure |
|---|---|---|---|
| Cyanide | Potassium Cyanide (KCN) | Nucleophilic Substitution (S_N2) | 3-(2-Cyanoacetyl)-1H-indole-5-carbonitrile |
| Enolate | Diethyl malonate / Base | Alkylation (S_N2) | Diethyl 2-(2-(5-cyano-1H-indol-3-yl)-2-oxoethyl)malonate |
| Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) | Nucleophilic Addition (to C=O) | 3-(1-Bromo-2-hydroxypropan-2-yl)-1H-indole-5-carbonitrile |
Transformations Involving the Carbonitrile Group
The carbonitrile group at the C5 position of the indole ring is a versatile functional group that can be converted into several other important chemical moieties.
Hydrolysis to Carboxylic Acids
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat. libretexts.orgchemistrysteps.comchemguide.co.uk The reaction proceeds through an amide intermediate. ucalgary.ca
Acid-Catalyzed Hydrolysis: Heating this compound with an aqueous acid, such as sulfuric acid or hydrochloric acid, will convert the nitrile group into a carboxylic acid. chemguide.co.ukyoutube.com The final product would be 3-(2-bromoacetyl)-1H-indole-5-carboxylic acid.
Base-Catalyzed Hydrolysis: Alternatively, heating the compound with an aqueous base like sodium hydroxide (B78521) will also hydrolyze the nitrile. chemistrysteps.com This initially forms the carboxylate salt, 3-(2-bromoacetyl)-1H-indole-5-carboxylate. A subsequent acidification step is required to protonate the salt and isolate the free carboxylic acid. libretexts.org
Reduction to Amines
The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine (R-CH₂NH₂). This transformation is a fundamental method for synthesizing amines.
Using Complex Metal Hydrides: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) will efficiently reduce the nitrile to a primary amine. libretexts.orgchemguide.co.uk This would yield [3-(2-bromoacetyl)-1H-indol-5-yl]methanamine. Sodium borohydride (B1222165) is generally not strong enough to reduce nitriles. chemguide.co.uk
Catalytic Hydrogenation: Catalytic hydrogenation is another common method. wikipedia.org The reaction involves hydrogen gas (H₂) and a metal catalyst, such as Raney nickel, platinum, or palladium, often under elevated pressure and temperature. chemguide.co.ukwikipedia.org This method also produces the corresponding primary amine. A variety of other reducing agents, including diisopropylaminoborane, have also been reported for this transformation. organic-chemistry.orgresearchgate.netnih.gov
Reaction with Organometallic Reagents (e.g., Grignard Reagents for Ketone Formation)
Grignard reagents (R-MgX) add to the electrophilic carbon of a nitrile to form an intermediate imine anion. libretexts.orgmasterorganicchemistry.comlibretexts.org This intermediate is stable to further addition. Upon aqueous workup (hydrolysis), the imine is converted into a ketone. ucalgary.cayoutube.com Reacting this compound with a Grignard reagent, such as phenylmagnesium bromide, followed by hydrolysis, would replace the C≡N group with a C=O group, forming a new ketone. The product would be 3-(2-bromoacetyl)-5-benzoyl-1H-indole. This reaction provides a powerful method for creating new carbon-carbon bonds and introducing a keto functionality. youtube.compressbooks.pub
Cycloaddition Reactions (e.g., to form Tetrazoles)
The nitrile group can participate in cycloaddition reactions to form heterocyclic rings. A prominent example is the synthesis of tetrazoles, which are five-membered rings containing four nitrogen atoms. This is typically achieved through a [2+3] cycloaddition reaction between the nitrile and an azide (B81097), such as sodium azide (NaN₃). nih.govnih.gov The reaction is often facilitated by a Lewis acid catalyst (e.g., zinc chloride or copper salts) or by using reagents like ammonium (B1175870) chloride. researchgate.net This transformation would convert the 5-carbonitrile group directly into a 5-(1H-tetrazol-5-yl) group, yielding 3-(2-bromoacetyl)-5-(1H-tetrazol-5-yl)-1H-indole.
| Transformation | Reagent(s) | Intermediate (if any) | Final Product Core Structure |
|---|---|---|---|
| Hydrolysis | H₃O⁺ / Heat or 1. NaOH / Heat; 2. H₃O⁺ | Amide | 3-(2-Bromoacetyl)-1H-indole-5-carboxylic acid |
| Reduction | 1. LiAlH₄; 2. H₂O or H₂ / Raney Ni | Imine | [3-(2-Bromoacetyl)-1H-indol-5-yl]methanamine |
| Ketone Formation | 1. R-MgBr (e.g., PhMgBr); 2. H₃O⁺ | Imine anion | 3-(2-Bromoacetyl)-5-acyl-1H-indole |
| Tetrazole Formation | NaN₃, NH₄Cl or ZnCl₂ | - | 3-(2-Bromoacetyl)-5-(1H-tetrazol-5-yl)-1H-indole |
Reactivity of the Indole Core
The indole nucleus is an electron-rich heterocyclic system, making it prone to electrophilic attack. nih.govresearchgate.net However, the substituents at the C3 and C5 positions of this compound significantly influence the regioselectivity of subsequent reactions. The 3-acetyl group and the 5-carbonitrile group are both electron-withdrawing, which deactivates the indole ring towards electrophilic substitution. Despite this deactivation, the indole core retains sufficient nucleophilicity to participate in a variety of functionalization reactions.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In a typical SEAr mechanism, the aromatic ring acts as a nucleophile, attacking an electrophile. masterorganicchemistry.com This initial attack disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or an arenium ion. wikipedia.orgmasterorganicchemistry.com The reaction concludes with the deprotonation of a carbon atom to restore the aromatic system. masterorganicchemistry.com
For substituted indoles, the position of electrophilic attack is directed by the electronic properties of the existing substituents. In the case of this compound, the presence of the electron-withdrawing acetyl group at C3 and the nitrile group at C5 deactivates the benzene (B151609) portion of the indole ring. Generally, electrophilic substitution on the indole ring occurs most readily at the C3 position due to the high π-electron density. nih.gov However, since this position is already substituted, other positions become potential sites for functionalization, albeit under more forcing conditions. The C2 position is another common site for reaction, particularly through metal-catalyzed C-H activation. nih.gov Research on related 5-substituted indoles has shown that C-H activation can be directed to specific positions. For instance, a cobalt(III)-catalyzed reaction has been used for the site-selective conjugate addition of maleimide (B117702) to the C2 position of 5-cyanoindole (B20398) derivatives. acs.org Similarly, a rhodium(III)-catalyzed C-H activation has been shown to lead to C7 alkenylation of certain indole derivatives. acs.org
The nitrogen atom (N1) of the indole ring possesses a lone pair of electrons and can act as a nucleophile, making it susceptible to functionalization. researchgate.net This allows for the introduction of various substituents through alkylation, acylation, and sulfonylation reactions.
N-Alkylation: The introduction of an alkyl group at the N1 position is a common modification. For instance, 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile can be synthesized via a propargylation reaction using sodium hydride and propargyl bromide in DMF. mdpi.com This resulting terminal alkyne can then undergo further reactions, such as palladium-catalyzed homocoupling. mdpi.com
N-Acylation: The reaction of the indole nitrogen with an acylating agent introduces an acyl group. While often a competing reaction with C-acylation, specific conditions can favor N-acylation. The use of ionic liquids as solvents has been shown to prevent N-acylation in some cases, highlighting the importance of reaction conditions in directing the outcome.
N-Sulfonylation: The introduction of a sulfonyl group at the N1 position serves as a method for both protection of the indole nitrogen and as a means to introduce functionality that can be traceless and activating. medjchem.com
A variety of N1-functionalized indole derivatives have been synthesized, demonstrating the versatility of this position for modification. Below is a table summarizing some examples of N1-substituted indole-2-carbonitrile derivatives and their synthetic methods.
| Compound Name | Substituent at N1 | Reaction Type | Reagents | Yield (%) | Reference |
| 1-(3-(p-Tolyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 3-(p-Tolyl)prop-2-yn-1-yl | Sonogashira Cross-Coupling | PdCl2(PPh3)2, CuI, Et3N | 70 | mdpi.com |
| 1-(3-(4-Chlorophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 3-(4-Chlorophenyl)prop-2-yn-1-yl | Sonogashira Cross-Coupling | PdCl2(PPh3)2, CuI, Et3N | 90 | mdpi.com |
| 1-(3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-yl | Sonogashira Cross-Coupling | PdCl2(PPh3)2, CuI, Et3N | 78 | mdpi.com |
| 1-(3-(2-Cyanophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 3-(2-Cyanophenyl)prop-2-yn-1-yl | Sonogashira Cross-Coupling | PdCl2(PPh3)2, CuI, Et3N | 64 | mdpi.com |
| 1-(3-(2-Methoxyphenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 3-(2-Methoxyphenyl)prop-2-yn-1-yl | Sonogashira Cross-Coupling | PdCl2(PPh3)2, CuI, Et3N | 71 | mdpi.com |
The C2 position of the indole ring is another key site for functionalization. nih.gov While direct electrophilic attack at C2 is less favored than at C3, modern synthetic methods, particularly transition metal-catalyzed C-H activation, have enabled selective C2 functionalization. acs.orgresearchgate.net This approach transforms a typically unreactive C-H bond into a versatile handle for introducing new chemical entities. nih.gov
For example, Co(III)-catalyzed C-H activation has been employed for the site-selective conjugate addition of maleimides to the C2 position of 5-substituted indoles, including 5-cyanoindole, affording the corresponding adducts in good yields. acs.org This highlights the potential for regioselective C2 functionalization even in the presence of deactivating groups at other positions.
Furthermore, C2-functionalization can be achieved through umpolung reactivity, where the normal polarity of the indole ring is inverted, making the C2 and C3 positions electrophilic. nih.gov This strategy provides access to indole derivatives that are difficult to synthesize through conventional methods. nih.gov
Multi-Component Reactions (MCRs) Incorporating the Compound
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. arkat-usa.orgnih.gov These reactions are highly atom-economical and offer a rapid route to complex molecular architectures. rsc.org The precursor, 3-cyanoacetyl indole, which is closely related to this compound, is a versatile building block in MCRs for the synthesis of a wide range of heterocyclic compounds. nih.govresearchgate.net
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step is the substrate for the next. mdpi.com These reactions are highly efficient in building molecular complexity from simple starting materials. 3-Cyanoacetyl indoles have been utilized in various cascade reactions to construct fused heterocyclic systems.
For instance, a one-pot, four-component condensation reaction of 3-cyanoacetyl indole, an aldehyde, 3-acetyl-2H-chromenone, and ammonium acetate (B1210297) in acetic acid leads to the formation of diversely functionalized indole and coumarin-containing pyridine-3-carbonitrile (B1148548) derivatives. researchgate.net The proposed mechanism involves an initial Knoevenagel condensation followed by a Michael addition, intramolecular cyclization, and subsequent dehydrogenation to yield the final aromatized product. researchgate.net
Another example is the synthesis of indolylpyrans through a microwave-assisted, indium(III) chloride-catalyzed reaction of 3-cyanoacetylindoles, aromatic aldehydes, and (E)-N-methyl-1-(methylthio)-2-nitroethenamine. nih.gov These resulting indolylpyrans can then undergo further cycloaddition reactions to generate even more complex hybrid molecules. nih.gov
Sequential one-pot syntheses involve the consecutive addition of reagents to a single reaction flask, allowing for the formation of complex products without the need for isolating intermediates. This approach offers significant advantages in terms of efficiency and sustainability. medjchem.com
3-Cyanoacetyl indoles are frequently employed in such sequential one-pot syntheses. For example, the one-pot, three-component reaction of 3-cyanoacetyl indole, an aromatic aldehyde, and urea (B33335) in the presence of a thiazolium-based N-heterocyclic carbene (NHC) catalyst yields 6-(1H-indol-3-yl)-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carbonitriles. nih.gov Similarly, a four-component reaction involving 3-cyanoacetyl indoles, aromatic aldehydes, ammonium acetate, and malononitrile (B47326) can produce 2-amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles in high yields under aqueous micellar conditions. nih.gov
The following table summarizes selected multi-component reactions involving 3-cyanoacetyl indoles, showcasing the diversity of heterocyclic scaffolds that can be accessed.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| Four-component | 3-Cyanoacetyl indole, Aldehyde, 3-Acetyl-2H-chromenone, Ammonium acetate | Acetic acid, 120 °C | Indole and coumarin (B35378) containing pyridine-3-carbonitriles | 85-92 | researchgate.net |
| Three-component | 3-Cyanoacetyl indole, Aromatic aldehyde, Urea | NHC, PEG-400, 58 °C | 6-(1H-indol-3-yl)-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carbonitriles | 88-93 | nih.gov |
| Four-component | 3-Cyanoacetyl indoles, Aromatic aldehydes, Ammonium acetate, Malononitrile | Vitamin B1, CTAB, Water, 57 °C | 2-Amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles | 90-94 | nih.gov |
| Three-component | 3-Cyanoacetyl indole, Aromatic aldehydes, (E)-N-methyl-1-(methylthio)-2-nitroethenamine | Et3N, EtOH, reflux | 2-(1H-indol-3-yl)-6-(methylamino)-5-nitro-4-aryl-4H-pyran-3-carbonitriles | 91-95 | nih.gov |
| Three-component | 3-Indolyl-3-oxopropanenitriles, Dialkyl acetylenedicarboxylates, Isocyanides | CH2Cl2, mild conditions | Highly functionalized 6-(indol-3-yl)-4H-pyrans | 40-89 | nih.gov |
Mechanistic Investigations of Key Transformations
Elucidation of Reaction Pathways for Nucleophilic Displacement
The bromoacetyl group attached to the indole (B1671886) C3 position is a potent electrophile, making the molecule susceptible to nucleophilic attack. The primary mechanism for the displacement of the bromide ion is the bimolecular nucleophilic substitution (SN2) reaction.
In a typical SN2 pathway, a nucleophile attacks the carbon atom bearing the bromine, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking. The reactivity of α-halo ketones, such as 3-(2-bromoacetyl)-1H-indole-5-carbonitrile, in SN2 reactions is notably enhanced compared to simple alkyl halides. libretexts.org This increased reactivity is attributed to the electronic effect of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state.
Computational studies on similar α-haloketones have provided insights into the energetics of these reactions. up.ac.za Density Functional Theory (DFT) modeling has shown that the activation energies for nucleophilic substitution on α-bromoacetophenone are influenced by the nature of the incoming nucleophile. up.ac.za For instance, the reaction with a softer nucleophile might proceed through a lower energy barrier.
The general mechanism for an SN2 reaction on this compound with a generic nucleophile (Nu-) can be depicted as follows:
Scheme 1: General SN2 displacement on this compound
(Indole-NH)-C3-(C=O)-CH2-Br --[Base]--> (Indole-N-)-C3-(C=O)-CH2-Br | V Fused tricyclic product
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: A proton NMR spectrum would confirm the number of unique proton environments and their neighboring protons. For 3-(2-bromoacetyl)-1H-indole-5-carbonitrile, distinct signals would be expected for the indole (B1671886) N-H proton (typically a broad singlet), the protons on the aromatic ring, the C2 proton of the indole, and the methylene (B1212753) (-CH₂) protons of the bromoacetyl group. The aromatic protons would appear as doublets or multiplets in the downfield region (approx. 7.0-8.5 ppm). The C2 proton would likely be a singlet near 8.0-8.5 ppm, and the methylene protons adjacent to the carbonyl and bromine would also appear as a singlet, significantly downfield due to the electron-withdrawing effects of these groups.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key expected signals include those for the carbonyl carbon (C=O) around 180-195 ppm, the nitrile carbon (C≡N) between 115-125 ppm, and the various sp² carbons of the indole ring system (approx. 100-140 ppm). libretexts.orgoregonstate.edu The carbon of the methylene group (-CH₂Br) would be found in the aliphatic region, shifted downfield by the attached bromine atom. docbrown.info For comparison, the chemical shifts in the related 5-bromoindole (B119039) structure provide context for the expected positions of the carbons in the benzene (B151609) portion of the indole ring. nih.gov
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign proton and carbon signals by showing correlations between coupled protons (COSY) or between carbons and their directly attached protons (HSQC).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₁H₇BrN₂O), the high-resolution mass spectrum (HRMS) would be expected to show a molecular ion peak (M⁺) corresponding to the calculated exact mass. A key feature would be the isotopic pattern for bromine; natural bromine exists as a nearly 1:1 mixture of isotopes ⁷⁹Br and ⁸¹Br, so the molecular ion would appear as two peaks of almost equal intensity, two mass units apart (M⁺ and M+2).
Common fragmentation pathways for indole derivatives often involve the loss of small, stable molecules. nist.gov Characteristic fragmentation for this compound could include the cleavage of the bromoacetyl group, leading to ions corresponding to the loss of ·CH₂Br or the entire CH₂BrCO group. The loss of HCN from the indole ring is also a characteristic fragmentation pattern for this class of compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. nist.gov
For this compound, the IR spectrum would be expected to display several characteristic absorption bands. These key stretches confirm the presence of the principal functional groups within the structure. researchgate.netresearchgate.net
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
| Indole N-H | Stretch | ~3400 - 3300 |
| Nitrile C≡N | Stretch | ~2230 - 2210 |
| Carbonyl C=O | Stretch | ~1680 - 1660 |
| Aromatic C=C | Stretch | ~1600 - 1450 |
| C-Br | Stretch | ~690 - 550 |
The N-H stretch typically appears as a sharp to medium band. The nitrile stretch is a very characteristic sharp band of medium intensity in a relatively clear region of the spectrum. The carbonyl (ketone) stretch is a strong, sharp absorption. The C-Br stretch appears in the fingerprint region at lower wavenumbers.
Elemental Analysis (CHN/S) for Purity and Composition Confirmation
Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages are compared against the calculated theoretical values based on the molecular formula (C₁₁H₇BrN₂O) to confirm the empirical formula and assess the purity of the sample.
Interactive Data Table: Theoretical Elemental Composition
| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |
| Carbon | C | 12.011 | 11 | 132.121 | 50.60% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 2.70% |
| Bromine | Br | 79.904 | 1 | 79.904 | 30.61% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 10.73% |
| Oxygen | O | 15.999 | 1 | 15.999 | 6.13% |
| Total | 261.094 | 100.00% |
An experimental result that closely matches these calculated values would provide strong evidence for the compound's elemental composition and high purity.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules at the electronic level. For a molecule like "3-(2-bromoacetyl)-1H-indole-5-carbonitrile," these calculations can predict its three-dimensional structure, electron distribution, and spectroscopic properties.
Prediction of Molecular Geometry and Electronic Structure
The molecular geometry of "this compound" can be optimized using methods such as DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). This optimization provides the most stable conformation of the molecule by minimizing its energy. The resulting geometry includes precise bond lengths, bond angles, and dihedral angles. Density functional theory (DFT) and semi-empirical (PM3) calculations have been successfully used to determine theoretical values for various properties of substituted indoles.
The electronic structure of the molecule is significantly influenced by its constituent functional groups: the indole (B1671886) ring, the bromoacetyl group at position 3, and the carbonitrile group at position 5. The indole ring itself is an electron-rich aromatic system. The carbonitrile group is a strong electron-withdrawing group, which is expected to decrease the electron density on the benzene (B151609) moiety of the indole ring. Quantum chemical DFT calculations on indole radical cations have shown that electron-withdrawing 5-substituents influence the spin density distribution in the aromatic system. The bromoacetyl group also possesses electron-withdrawing characteristics due to the electronegativity of the oxygen and bromine atoms. These features collectively shape the molecule's electrostatic potential surface, indicating regions of positive and negative charge.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) to Predict Reactivity
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.
Table 1: Predicted Frontier Molecular Orbital Characteristics
| Molecular Orbital | Expected Localization | Implication for Reactivity |
|---|---|---|
| HOMO | Predominantly on the indole ring | Site for electrophilic attack |
| LUMO | Distributed over the bromoacetyl and carbonitrile moieties | Site for nucleophilic attack |
Computational Studies on Reaction Mechanisms and Energy Barriers
Computational methods can be employed to elucidate the mechanisms of chemical reactions involving "this compound" and to calculate the associated energy barriers. For instance, the bromoacetyl group is a reactive electrophilic site susceptible to nucleophilic substitution reactions. Theoretical calculations can model the reaction pathway of a nucleophile attacking the α-carbon of the acetyl group, leading to the displacement of the bromide ion.
By mapping the potential energy surface of the reaction, transition states can be identified, and their energies calculated. This allows for the determination of the activation energy, providing a quantitative measure of the reaction's feasibility. Such studies are invaluable for predicting reaction outcomes and optimizing reaction conditions. For example, computational explorations have been used to study the reaction mechanism of the Cu+-catalyzed synthesis of indoles from N-aryl enaminones.
Molecular Docking and Dynamics (for studying interactions with theoretical biological targets, purely from a chemical interaction perspective without biological activity discussion)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "this compound," docking simulations can be performed to understand its potential non-covalent interactions with the active site of a theoretical protein target. These interactions are governed by forces such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces.
The indole nucleus is a common scaffold in molecules that interact with biological targets. The N-H group of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the bromoacetyl group can act as a hydrogen bond acceptor. The aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket. The carbonitrile group can also engage in dipole-dipole or hydrogen bonding interactions.
Molecular dynamics (MD) simulations can further be used to study the stability of the docked complex over time. MD simulations provide a dynamic picture of the interactions, revealing how the ligand and the theoretical target adapt to each other's presence and the stability of the binding mode predicted by docking.
Structure-Reactivity Relationship Predictions
Computational chemistry plays a vital role in establishing quantitative structure-activity relationships (QSAR). While a direct QSAR study on "this compound" is not available, the principles of QSAR can be applied to predict its reactivity based on its structural features. Molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, can be calculated using computational methods.
For "this compound," relevant descriptors would include electronic parameters (such as HOMO and LUMO energies, dipole moment, and partial atomic charges), steric parameters (like molecular volume and surface area), and hydrophobic parameters (such as the logarithm of the partition coefficient, logP). By comparing these calculated descriptors with those of a series of related indole derivatives with known reactivity, a predictive model for the reactivity of the target compound can be developed. QSAR studies on other substituted indole derivatives have successfully established relationships between molecular descriptors and their activities.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Applications in Advanced Organic Synthesis Research
Building Block for Complex Indole (B1671886) Alkaloid Analogs (Synthetic Approach to Natural Product Cores)
The indole ring system is a fundamental structural motif in a vast array of natural products, particularly indole alkaloids, which exhibit a wide range of biological activities. The functional group arrangement in 3-(2-bromoacetyl)-1H-indole-5-carbonitrile makes it an attractive starting material for the synthesis of analogs of these complex molecules. The α-bromoacetyl group at the C3 position of the indole is a powerful electrophilic handle that can readily react with various nucleophiles, initiating cyclization cascades to form polycyclic structures reminiscent of natural alkaloid cores.
For instance, in the synthesis of analogs of the marine alkaloid Deoxytopsentin, which features a bis-indole structure, a similar compound, 3-(bromoacetyl)indole, has been utilized. nih.gov This suggests a synthetic strategy where This compound could react with an indolyl nucleophile, followed by cyclization and dehydration to construct the central pyrazine (B50134) ring of the Deoxytopsentin core. The presence of the 5-carbonitrile group offers a site for further chemical modification, allowing for the creation of a library of analogs with potentially enhanced biological properties.
Table 1: Potential Reactions for Indole Alkaloid Analog Synthesis
| Reactant | Reaction Type | Potential Product Core |
| Indole-2-carboxamide | Hantzsch-type synthesis | Substituted Indolo[2,3-b]quinoxaline |
| Tryptamine | Pictet-Spengler-type reaction | β-carboline fused system |
| 2-aminoindole | Condensation/Cyclization | Indolo[2,3-b]dihydropyrazine |
The development of such synthetic approaches is crucial for structure-activity relationship (SAR) studies, enabling researchers to probe the pharmacophore of natural alkaloids and design new therapeutic agents.
Precursor for Advanced Heterocyclic Scaffolds
The reactivity of This compound extends beyond the synthesis of natural product analogs to the construction of a diverse range of advanced heterocyclic scaffolds. The α-bromoacetyl group can participate in a variety of classical and modern named reactions to generate fused and appended heterocyclic systems.
One of the most common applications of α-haloketones is the Hantzsch thiazole (B1198619) synthesis. By reacting This compound with a thiourea (B124793) or thioamide derivative, a thiazole ring can be readily appended to the indole core at the C3 position. This reaction provides a straightforward route to 3-(thiazol-2-yl)-1H-indole-5-carbonitrile derivatives, which are of interest in medicinal chemistry due to the prevalence of the thiazole ring in bioactive molecules.
Furthermore, reaction with 1,2-diamines, such as o-phenylenediamine (B120857), can lead to the formation of fused seven-membered rings (diazepines) or, more commonly, quinoxaline (B1680401) derivatives through a condensation-cyclization sequence. The versatility of this precursor allows for the generation of a multitude of heterocyclic systems, each with unique three-dimensional structures and potential for biological activity.
Table 2: Examples of Heterocyclic Scaffolds from this compound
| Reagent | Resulting Heterocycle | Reaction Type |
| Thiourea | Thiazole | Hantzsch Thiazole Synthesis |
| o-Phenylenediamine | Quinoxaline | Condensation/Cyclization |
| Hydrazine (B178648) | Pyridazine | Paal-Knorr type synthesis |
| Amidines | Imidazole (B134444) | Imidazole Synthesis |
The synthesis of such novel heterocyclic scaffolds is a continuous effort in drug discovery and materials science, aiming to explore new chemical space and identify compounds with desired properties.
Use in Material Science Research
While the primary applications of This compound are in medicinal and organic chemistry, its chemical properties suggest potential utility in material science. The indole nucleus is known for its electron-rich nature and has been incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The reactive α-bromoacetyl group allows this compound to act as a monomer or a cross-linker in polymerization reactions. For example, it could be used to functionalize existing polymers through nucleophilic substitution, thereby introducing the photophysically active indole-5-carbonitrile moiety. Alternatively, it could undergo condensation polymerization with a suitable di-nucleophilic comonomer to create novel polymers with tailored electronic and optical properties. The nitrile group can also be a site for post-polymerization modification, further expanding the potential material diversity.
Research in this area would focus on synthesizing and characterizing such materials, investigating their thermal stability, photophysical properties (absorption and emission spectra), and performance in electronic devices.
Development of Chemical Probes for Investigating Biological Pathways
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, to study its function in a cellular or in vivo context. The structure of This compound makes it an excellent candidate for the development of covalent chemical probes.
The α-bromoacetyl group is a reactive electrophile that can form a covalent bond with nucleophilic amino acid residues, such as cysteine, histidine, or lysine, within the active site of an enzyme. This covalent and often irreversible binding can be used to permanently label and identify the target protein. The indole-5-carbonitrile scaffold can serve as the recognition element, providing specificity for the target protein, particularly for enzymes that bind to indole-containing substrates, such as certain kinases.
The development of a chemical probe from this compound would involve synthesizing a derivative that incorporates a reporter tag, such as a fluorophore (e.g., fluorescein (B123965) or rhodamine) or an affinity tag (e.g., biotin). This allows for the visualization or isolation of the target protein after covalent modification. Such probes are invaluable tools in chemical biology for target identification, validation, and for studying the dynamics of biological pathways. For instance, indole derivatives have been developed as kinase inhibitors, and a covalent probe based on this scaffold could be used to identify novel kinase targets. nih.govnih.gov
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
A significant challenge in utilizing any chemical building block is its accessibility through efficient and environmentally benign synthetic methods. While the synthesis of related 3-acylindoles is established, future research should focus on developing novel routes to 3-(2-bromoacetyl)-1H-indole-5-carbonitrile that adhere to the principles of green chemistry.
Current synthetic approaches often rely on multi-step sequences that may involve harsh reagents and generate significant waste. Future investigations could explore:
Catalytic C-H Acylation: Direct C3-acylation of 1H-indole-5-carbonitrile using a bromoacetylating agent under catalytic conditions (e.g., using transition metals or photoredox catalysis) would represent a major step forward in atom and step economy.
Flow Chemistry: Implementing continuous flow processes for the synthesis could offer improved safety, scalability, and reaction control, particularly for potentially hazardous bromination reactions.
Eco-friendly Solvents and Catalysts: Research into the use of green solvents like water, ionic liquids, or deep eutectic solvents could reduce the environmental impact. researchgate.net The development of reusable, solid-supported catalysts, such as zeolites or metal-organic frameworks (MOFs), could also enhance sustainability. researchgate.netnih.gov For instance, the use of taurine (B1682933) as a reusable catalyst in water has proven effective for synthesizing other nitrogen-containing heterocycles and could be explored here. researchgate.net
Exploration of Novel Reactivity Patterns (e.g., Radical Reactions, Photochemistry)
The reactivity of this compound is dominated by the electrophilic nature of the α-bromoketone. However, its full potential remains untapped. Future work should aim to uncover novel reactivity patterns beyond traditional nucleophilic substitutions.
Radical Chemistry: The carbon-bromine bond could serve as a precursor for radical generation. Atom Transfer Radical Addition (ATRA) or photoredox-mediated reactions could open pathways to novel carbon-carbon and carbon-heteroatom bond formations at the acetyl group, a strategy not yet explored for this specific compound.
Photochemistry: The indole (B1671886) nucleus and the carbonyl group are both photoactive chromophores. Photochemical activation could lead to unique cycloadditions, rearrangements, or radical-mediated transformations, providing access to entirely new molecular scaffolds.
Transition-Metal Catalyzed Cross-Coupling: While the bromoacetyl moiety is typically viewed as an alkylating agent, its participation in novel cross-coupling reactions under specific catalytic conditions could be an exciting avenue for exploration.
Asymmetric Synthesis Utilizing the Compound
The development of chiral molecules is crucial for medicinal chemistry and materials science. nih.gov this compound is an ideal prochiral substrate for asymmetric transformations, yet this area is completely unexplored.
Future research should focus on:
Catalytic Asymmetric Reduction: The stereoselective reduction of the ketone to a chiral β-bromoalcohol would furnish a valuable chiral building block. This could be achieved using well-established chiral catalysts (e.g., Noyori-type hydrogenation catalysts or CBS reagents).
Enantioselective Alkylation/Annulation: The reaction of the enolate or a related derivative with electrophiles in the presence of a chiral catalyst could set a stereocenter α to the carbonyl group. Furthermore, organocatalytic asymmetric cycloaddition reactions, which have been successfully used for other indole derivatives to create complex chiral heterocycles, represent a significant opportunity. nih.govresearchgate.net
Dynamic Kinetic Resolution: A combination of a reversible process (like racemization of the α-carbon) and an irreversible, stereoselective reaction could allow for the conversion of the entire racemic mixture into a single enantiomer of a product, a powerful strategy for maximizing stereochemical efficiency.
Catalyst Design for Selective Transformations
The multifunctionality of this compound (indole N-H, electrophilic carbonyl, C-Br bond, nitrile group) is both an opportunity and a challenge. Achieving selectivity is paramount. A key area of future research will be the design and application of catalysts that can distinguish between these reactive sites.
Chemoselective Catalysis: Developing catalytic systems that can selectively activate one functional group while leaving others untouched is a primary challenge. For example, a Lewis acid might be designed to coordinate selectively to the carbonyl oxygen, activating it for nucleophilic attack without promoting reactions at the indole nitrogen.
Regioselective Annulation: In reactions designed to form new rings, catalysts will be needed to control the regioselectivity of the cyclization. For instance, in reactions with dinucleophiles, catalysts could direct the reaction to form a five-membered ring versus a six-membered ring.
N-H vs. Enolate Reactivity: Base-mediated reactions face the challenge of competing deprotonation at the indole nitrogen versus the α-carbon. Catalyst systems that can control this selectivity, perhaps through hydrogen bonding or steric control, would be highly valuable.
Expanding the Scope of Derivatization for Diverse Chemical Libraries
This compound is a prime candidate for the generation of diverse chemical libraries for drug discovery and material science screening. Its utility as a scaffold can be significantly expanded by exploring a wider range of derivatization reactions.
Multicomponent Reactions (MCRs): The α-haloketone functionality is a classic handle for MCRs like the Hantzsch pyridine (B92270) synthesis or Feist-Benary furan (B31954) synthesis. Adapting these and developing new MCRs around this scaffold could rapidly generate molecular complexity. researchgate.net The synthesis of pyran and pyridine derivatives from related 3-cyanoacetyl indoles demonstrates the potential for such strategies. nih.gov
Cross-Coupling Reactions: While the bromoacetyl group is an alkylating agent, the indole core itself can be further functionalized. Future work could involve protecting the side chain and then performing cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) at other positions on the indole ring, using the nitrile group as a handle for directing or activating these transformations. nih.govmdpi.com
Nitrile Group Transformations: The C5-carbonitrile is a versatile functional group that is often underutilized in initial derivatization steps. Future research should explore its conversion into tetrazoles, amides, carboxylic acids, or amines at various stages of a synthetic sequence, providing another dimension of structural diversity.
Advanced Mechanistic Studies using Modern Analytical Techniques
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and designing new ones.
Future research should employ:
In Situ Spectroscopy: Techniques such as in situ IR, Raman, and NMR spectroscopy can be used to observe reactive intermediates, determine reaction kinetics, and elucidate catalytic cycles in real-time.
Computational Chemistry: Density Functional Theory (DFT) calculations can provide valuable insights into transition state geometries, activation energies, and reaction pathways. researchgate.net This can help explain observed selectivity and predict the outcomes of new reaction designs.
Isotope Labeling Studies: The use of isotopically labeled starting materials (e.g., with ¹³C or ²H) can help trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. For example, labeling the carbonyl carbon could clarify rearrangement pathways or the fate of the acyl group in complex cascades.
Q & A
Q. Advanced
- DFT Calculations : Predict electrophilic reactivity (e.g., bromoacetyl group’s susceptibility to nucleophilic attack) and stability under varying pH or solvent conditions.
- Molecular Dynamics (MD) : Simulate interactions in biological systems (e.g., binding to enzyme active sites).
- LogP/PSA Estimation : Tools like ChemDraw calculate logP (~2.81) and polar surface area (~85.4 Ų) to guide solubility and permeability studies .
What are the best practices for handling and storing bromoacetyl-functionalized indole derivatives?
Q. Basic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
